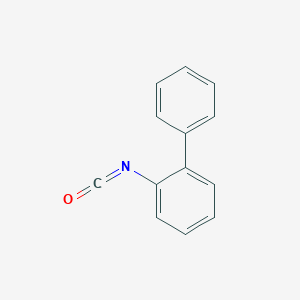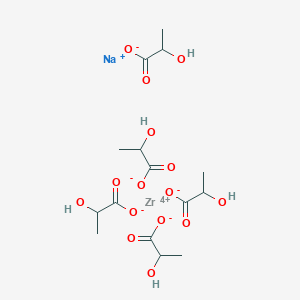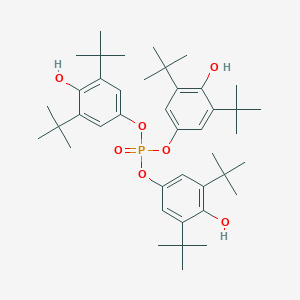
1,4-Benzenediol, 2,6-bis(1,1-dimethylethyl)-, 4,4',4''-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenediol, 2,6-bis(1,1-dimethylethyl)-, 4,4',4''-phosphate, commonly known as BHTBP, is a widely used antioxidant in the field of chemistry. It is a synthetic compound that is commonly used in many industrial applications, including the production of plastics, rubbers, and fuels. BHTBP is a compound that has been extensively studied due to its antioxidant properties and its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of BHTBP is based on its ability to act as a free radical scavenger. BHTBP reacts with free radicals and stabilizes them, preventing them from causing damage to other molecules. The antioxidant properties of BHTBP are due to its ability to donate hydrogen atoms to free radicals, which stabilizes them.
Efectos Bioquímicos Y Fisiológicos
BHTBP has been found to have some biochemical and physiological effects. It has been found to have a protective effect on liver cells and to reduce the levels of oxidative stress in the liver. BHTBP has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BHTBP has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. BHTBP is also relatively inexpensive and readily available. However, one limitation of BHTBP is that it is not soluble in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for research on BHTBP. One area of research is the development of new synthetic methods for BHTBP that are more efficient and environmentally friendly. Another area of research is the study of BHTBP in the treatment of different diseases, such as cancer and neurodegenerative diseases. Additionally, the use of BHTBP in the development of new materials and coatings is an area of research with potential applications in various industries.
Conclusion:
In conclusion, BHTBP is a widely used antioxidant that has been extensively studied for its properties and potential applications. Its synthesis method is relatively simple, and it has several advantages for use in lab experiments. BHTBP has been found to have biochemical and physiological effects and has potential applications in various fields. Further research is needed to explore the full potential of BHTBP and its applications in different fields.
Métodos De Síntesis
The synthesis of BHTBP involves the reaction of 2,6-di-tert-butylphenol with phosphorus oxychloride. The reaction results in the formation of BHTBP, which is a white crystalline solid. The synthesis of BHTBP is a relatively simple process and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
BHTBP has been extensively studied for its antioxidant properties. It has been found to be an effective antioxidant in many different applications, including the protection of polymers and rubbers from degradation due to oxidation. BHTBP has also been found to be effective in the protection of oils and fuels from oxidation.
Propiedades
Número CAS |
17709-43-2 |
|---|---|
Nombre del producto |
1,4-Benzenediol, 2,6-bis(1,1-dimethylethyl)-, 4,4',4''-phosphate |
Fórmula molecular |
C42H63O7P |
Peso molecular |
710.9 g/mol |
Nombre IUPAC |
tris(3,5-ditert-butyl-4-hydroxyphenyl) phosphate |
InChI |
InChI=1S/C42H63O7P/c1-37(2,3)28-19-25(20-29(34(28)43)38(4,5)6)47-50(46,48-26-21-30(39(7,8)9)35(44)31(22-26)40(10,11)12)49-27-23-32(41(13,14)15)36(45)33(24-27)42(16,17)18/h19-24,43-45H,1-18H3 |
Clave InChI |
HOQYYGLJPAIXDU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OP(=O)(OC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)OC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OP(=O)(OC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)OC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Otros números CAS |
17709-43-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



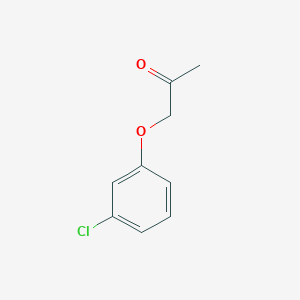
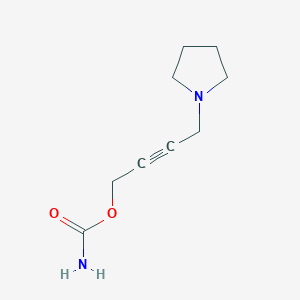
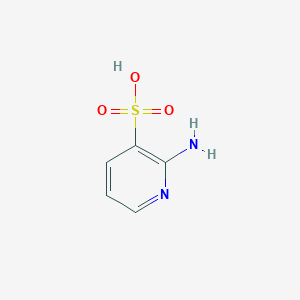
![Ethanethioic acid, S-[2-(dimethylamino)ethyl] ester](/img/structure/B97198.png)
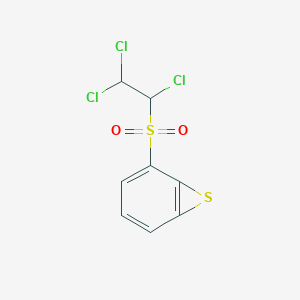
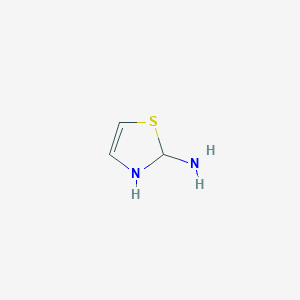
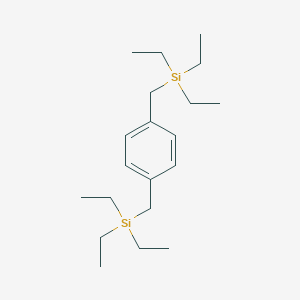
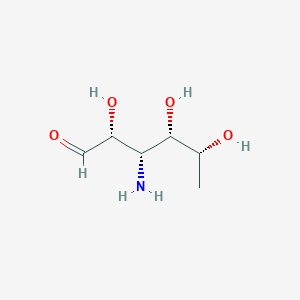
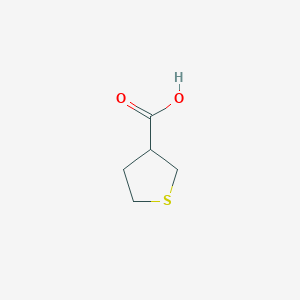
![3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine](/img/structure/B97209.png)
![6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B97210.png)
![Butanamide, N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)azo]-3-oxo-](/img/structure/B97213.png)
